molecular formula C10H11N3O2 B2426700 Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 2305254-04-8

Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2426700
CAS No.: 2305254-04-8
M. Wt: 205.217
InChI Key: IAVQECZUGDXRGK-UHFFFAOYSA-N
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Description

Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.217. The purity is usually 95%.
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Biological Activity

Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 2305254-04-8

The compound's structure contributes to its biological activity, particularly through its triazole and pyridine moieties, which are known to interact with various biological targets.

Anticancer Activity

Research indicates that compounds containing the triazolo-pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of similar structures have shown potent inhibition of c-Met kinases, which are implicated in cancer progression. The compound's analogs have been evaluated for their efficacy against various cancer types, including non-small cell lung cancer and renal cell carcinoma .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Studies have shown that triazole derivatives can serve as effective agents against a range of pathogens. For example, certain triazole compounds have been reported to possess selective antibacterial activity against Chlamydia species and other Gram-negative bacteria .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit Janus kinases (JAK1 and JAK2), which play critical roles in inflammatory responses and hematopoiesis . This inhibition can lead to therapeutic effects in conditions like rheumatoid arthritis and other inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition : By binding to the active sites of kinases such as c-Met and JAKs, the compound disrupts signaling pathways that promote cell proliferation and survival.
  • Antimicrobial Mechanisms : The interaction with bacterial enzymes or cellular structures may lead to increased permeability of bacterial membranes or disruption of metabolic processes.

Research Findings and Case Studies

Several studies have highlighted the potential of this compound in various applications:

StudyFindings
Leung et al. (2020)Identified selective antibacterial activity against N. meningitidis and H. influenzae with moderate potency .
MDPI Review (2022)Discussed the structural modifications leading to enhanced potency against c-Met kinases; analogs showed promising results in preclinical models .
ACS Journal (2019)Explored the pharmacokinetic properties of triazolo derivatives indicating favorable absorption characteristics in vivo .

Properties

IUPAC Name

methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-4-8(10(14)15-3)5-13-9(6)11-7(2)12-13/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVQECZUGDXRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.